Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid
Description
Properties
IUPAC Name |
imidazo[5,1-b][1,3]thiazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGLOUSFVLGNFKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2N(C=N1)C(=CS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1306605-02-6 | |
| Record name | imidazo[4,3-b][1,3]thiazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[4,3-b][1,3]thiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-haloketones under basic conditions, followed by cyclization to form the imidazo[4,3-b][1,3]thiazole core . Another approach involves the use of metal-catalyzed cyclization reactions, which can offer higher yields and selectivity .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .
Scientific Research Applications
While a comprehensive overview of "Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid" applications, including detailed data tables and case studies, is not available within the provided search results, the existing literature does highlight its potential in scientific research.
Potential applications
- Medicinal Chemistry Fused heterocyclic systems containing nitrogen and sulfur atoms, such as this compound, have attracted considerable interest in medicinal chemistry because of their broad spectrum of pharmacological activities .
- Biological and Pharmaceutical Applications this compound is known for its potential biological and pharmaceutical applications due to its unique structural features.
- Chemical Synthesis Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines can be synthesized via a cascade sequence of hydrolysis and skeletal rearrangement . In a study, a series of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines was synthesized via a cascade sequence of hydrolysis and skeletal rearrangement of imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazin-7(8H)-ylidene)acetic acid esters in methanol upon treatment with excess KOH .
- Carbonic Anhydrase Inhibition Imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates have been synthesized and evaluated for carbonic anhydrase (CA) inhibitory potency against four isoforms . Some compounds exhibited acceptable inhibitory activity against cytosolic isoform hCA II .
Mechanism of Action
The mechanism of action of imidazo[4,3-b][1,3]thiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Analogues
Imidazo[2,1-b]thiazole-6-carboxylic Acid (CAS 53572-98-8)
- Molecular Formula : C₆H₄N₂O₂S (identical to the target compound).
- Key Difference : The imidazole and thiazole rings are fused at positions [2,1-b] instead of [4,3-b], altering electronic distribution and steric interactions.
- Applications : Used in antiviral and antibacterial research, though specific activity data are less documented compared to the target compound .
Imidazo[2,1-b]thiazole-2-carboxylic Acid Derivatives
- Example : CAS 34467-12-4 (ethyl ester, 3-methyl-substituted).
- Molecular Formula : C₉H₁₃ClN₂O₂S.
- However, the carboxylic acid is esterified, reducing hydrogen-bonding capacity .
Pyrrolo[2,1-b][1,3]thiazole-3-carboxylic Acid Derivatives
- Example : 7a-(4-methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid.
- Key Features : Incorporates a saturated pyrrolidine ring, increasing conformational rigidity. The 4-methylphenyl group adds steric bulk, which may enhance selectivity for hydrophobic binding pockets .
Antiviral and Anticancer Activity
- The fused diazepine ring expands the π-system, enhancing interactions with viral enzymes.
- Target Compound: Limited antiviral data are available, but its carboxylic acid group may mimic nucleoside phosphate moieties, a common strategy in antiviral design.
Enzyme Inhibition
- Bisthiazolidine Inhibitors: The compound (3R,5R,7aS)-5-(sulfanylmethyl)tetrahydro[1,3]thiazolo[4,3-b][1,3]thiazole-3-carboxylic acid inhibits metallo-β-lactamases (e.g., NDM-1, IMP-1) with IC₅₀ values in the nanomolar range. The thiazolo-thiazole scaffold and carboxylic acid are critical for chelating zinc ions in the enzyme active site .
Imidazole-2-carboxylic Acid Derivatives : These compounds (e.g., 1-substituted-1H-imidazole-2-carboxylic acids) also inhibit metallo-β-lactamases but lack the fused thiazole ring, resulting in reduced conformational stability .
Pharmacological and Physicochemical Properties
| Property | Imidazo[4,3-b][1,3]thiazole-3-carboxylic Acid | Imidazo[2,1-b]thiazole-6-carboxylic Acid | Bisthiazolidine Inhibitor (NDM-1) |
|---|---|---|---|
| Molecular Weight (g/mol) | 168.17 | 168.17 | 272.06 |
| LogP | ~1.2 (predicted) | ~1.5 | ~0.8 (hydrophilic) |
| CAS Number | 185747-42-6 | 53572-98-8 | 1779945-07-1 |
| Key Functional Groups | Carboxylic acid | Carboxylic acid | Carboxylic acid, thioether |
| Biological Target | Under investigation | Under investigation | Metallo-β-lactamases |
Biological Activity
Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of the compound's biological properties, synthesizing relevant research findings, case studies, and data tables.
Structural Characteristics
Molecular Formula: C6H4N2O2S
SMILES Notation: C1=C2N(C=N1)C(=CS2)C(=O)O
InChI: InChI=1S/C6H4N2O2S/c9-6(10)4-2-11-5-1-7-3-8(4)5/h1-3H,(H,9)
The structure of this compound features a fused imidazole and thiazole ring system with a carboxylic acid functional group, contributing to its potential biological activities.
Biological Activities
The biological activities of this compound include:
- Antitumor Activity: Several studies have reported the compound's effectiveness against various cancer cell lines. For example, derivatives of imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines showed significant antiproliferative effects against human cancer cell lines . The presence of electron-donating groups in the thiazole ring enhances cytotoxic activity .
- Antibacterial Properties: The compound exhibits antibacterial activity against a range of pathogens. Research indicates that thiazole derivatives often show enhanced activity due to structural modifications that increase lipophilicity and improve membrane penetration .
- Anti-inflammatory Effects: Imidazo[4,3-b][1,3]thiazole derivatives have been linked to anti-inflammatory properties. Compounds with this scaffold can inhibit key inflammatory pathways and reduce cytokine production .
Case Study 1: Antitumor Efficacy
A study by Ali et al. synthesized a series of imidazo[4,3-b][1,3]thiazole derivatives and evaluated their antitumor effects. Among the tested compounds, those with a pyrazole substituent demonstrated promising cytotoxicity in multiple cancer cell lines including leukemia and breast cancer. The most effective compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics .
Case Study 2: Antibacterial Activity
Research conducted on thiazole derivatives revealed that modifications at specific positions on the thiazole ring could enhance antibacterial properties. For instance, compounds with halogen substitutions showed increased activity against Gram-positive bacteria like Staphylococcus aureus .
Data Table: Biological Activity Summary
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism: It is suggested that these compounds induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of NF-kB signaling .
- Antibacterial Mechanism: The antibacterial action is primarily attributed to disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
Q & A
Q. What are the established synthetic routes for Imidazo[4,3-b][1,3]thiazole-3-carboxylic acid, and how do reaction conditions impact yield?
A solvent-free Friedel-Crafts acylation using Eaton’s reagent has been optimized for fused imidazo-thiazole derivatives, achieving yields of 90–96% under mild conditions. Key parameters include substrate accessibility, reaction temperature (typically 80–100°C), and stoichiometric control of reagents. Thin-layer chromatography (TLC) is recommended for real-time monitoring .
Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?
Purity can be validated via TLC on silica gel with UV detection, while melting point analysis (using electrothermal apparatus) confirms crystallinity. High-performance liquid chromatography (HPLC) is critical for quantifying impurities, particularly in derivatives with bioactive potential .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Adherence to institutional Chemical Hygiene Plans is mandatory. Pre-lab safety exams (with 100% compliance) are required for courses below advanced research levels. Waste must be segregated and processed by certified hazardous waste handlers to prevent environmental contamination .
Advanced Research Questions
Q. How can computational tools like quantum chemical calculations improve the synthesis design of imidazo-thiazole derivatives?
ICReDD’s integrated approach combines quantum chemical reaction path searches with information science to predict optimal conditions (e.g., solvent effects, catalysts). This reduces trial-and-error experimentation and enables rapid feedback loops between computational predictions and experimental validation .
Q. What strategies resolve discrepancies in reported synthetic yields for structurally similar imidazo-thiazoles?
Systematic comparison of reaction variables (e.g., catalyst type, solvent-free vs. solvent-based conditions) is critical. For example, Eaton’s reagent in solvent-free systems minimizes side reactions, while zinc(II)-catalyzed methods (used in triazole synthesis) may require stricter moisture control. Meta-analyses of substrate scope and functional group tolerance are advised .
Q. How can factorial design optimize reaction parameters for scaling up synthesis?
Factorial design allows simultaneous testing of variables (e.g., temperature, reagent ratios, catalyst loading). For imidazo-thiazoles, a 2³ factorial matrix could evaluate interactions between substrate concentration, reaction time, and acid catalyst strength, identifying dominant factors for yield improvement .
Q. What methodological limitations hinder the functionalization of this compound, and how can they be addressed?
Challenges include regioselectivity in electrophilic substitutions and steric hindrance from fused rings. Solutions involve using directing groups (e.g., boronates) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to enhance positional control. Hybrid scaffold designs, inspired by triazole derivatization strategies, may also broaden applicability .
Q. How should bioactivity assays be structured to evaluate the pharmacological potential of this compound?
Prioritize target-specific assays based on structural analogs:
- Anti-inflammatory: COX-2 inhibition assays.
- Anticancer: Cell viability tests (MTT) on tumor cell lines.
- Antimicrobial: Disk diffusion or microdilution against Gram-positive/negative bacteria. Dose-response curves and toxicity profiling (e.g., zebrafish models) are essential for therapeutic index calculations .
Data Management and Validation
Q. What computational workflows ensure reproducibility in imidazo-thiazole research?
Chemical software platforms enable virtual screening of reaction pathways, spectral simulation (NMR/IR), and data encryption for integrity. For example, reaction simulation tools can predict byproducts, while cloud-based databases streamline collaboration and version control .
Q. How do researchers validate conflicting bioactivity data across studies?
Cross-laboratory replication using standardized protocols (e.g., OECD guidelines) is critical. Meta-analyses should account for variables like cell line specificity, assay conditions (pH, temperature), and compound purity. Public datasets (e.g., ChEMBL) provide benchmarks for comparative analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
